molecular formula C21H32N2O2 B6073421 ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate

ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate

Cat. No. B6073421
M. Wt: 344.5 g/mol
InChI Key: DLSAKBCKYGKSDB-UHFFFAOYSA-N
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Description

Ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate, also known as JB-336, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit interesting pharmacological properties, including analgesic and antidepressant effects.

Mechanism of Action

The exact mechanism of action of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate is not fully understood, but it is believed to act as a modulator of the endogenous opioid system. ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been shown to bind to the mu-opioid receptor with high affinity and selectivity, which is believed to be responsible for its analgesic effects. Additionally, ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been shown to increase the levels of endogenous opioids, such as enkephalins and endorphins, in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a number of biochemical and physiological effects, including analgesia, antidepressant-like effects, and anxiolytic effects. The compound has also been shown to increase the levels of endogenous opioids in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate is its potent analgesic effects, which make it a promising candidate for the treatment of chronic pain. Additionally, ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have antidepressant-like and anxiolytic effects, which may make it a useful therapeutic agent for the treatment of depression and anxiety. However, one of the limitations of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate is its relatively low solubility, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate. One area of interest is the development of more soluble analogs of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate, which may improve its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate and its effects on the endogenous opioid system. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate in humans for the treatment of chronic pain, depression, and anxiety.
In conclusion, Ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate, or ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate, is a novel compound with promising therapeutic applications in chronic pain, depression, and anxiety. The compound exhibits potent analgesic effects and has been shown to modulate the endogenous opioid system. Further research is needed to fully understand the mechanism of action of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate and its effects on the endogenous opioid system. Clinical trials are also needed to determine the safety and efficacy of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate in humans.

Synthesis Methods

The synthesis of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using chromatographic techniques. The yield of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate is typically around 50-60%, and the compound can be obtained in a crystalline form.

Scientific Research Applications

Ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, depression, and anxiety. In preclinical studies, ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been shown to exhibit potent analgesic effects in animal models of neuropathic and inflammatory pain. The compound has also been shown to have antidepressant-like effects in rodent models of depression. Additionally, ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

ethyl 1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-2-25-21(24)19-9-6-13-23(17-19)20-11-15-22(16-12-20)14-10-18-7-4-3-5-8-18/h3-5,7-8,19-20H,2,6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSAKBCKYGKSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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